Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-fluoro-3-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodo group in Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Substitution: Formation of 3-(4-fluoro-3-aminophenyl)-3-oxopropanoate.
Reduction: Formation of Ethyl 3-(4-fluoro-3-iodophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(4-fluoro-3-nitrophenyl)-3-oxopropanoate.
Scientific Research Applications
Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl 3-(4-fluoro-3-chlorophenyl)-3-oxopropanoate: Similar structure but with a chlorine substituent instead of iodine.
Ethyl 3-(4-fluoro-3-bromophenyl)-3-oxopropanoate: Similar structure but with a bromine substituent instead of iodine.
Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl substituent instead of iodine.
Uniqueness: Ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate is unique due to the presence of both fluoro and iodo substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4-fluoro-3-iodophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FIO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTRMPUHVKSYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.